molecular formula C15H10N2O2 B1596155 Diphenylmethane-2,2'-diisocyanate CAS No. 2536-05-2

Diphenylmethane-2,2'-diisocyanate

Cat. No. B1596155
CAS RN: 2536-05-2
M. Wt: 250.25 g/mol
InChI Key: JIABEENURMZTTI-UHFFFAOYSA-N
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Description

Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It is primarily used in the production of polyurethane foams, coatings, adhesives, and elastomers. MDI is known for its high reactivity and stability, making it a popular choice in various industrial applications.


Synthesis Analysis

Aromatic polyamidines based on 4,4′-diphenylmethane diisocyanate and bisamides have been synthesized and studied . The one-step reaction of bisamides with diazocyanate according to the [2+2]-cycloaddition mechanism includes a concerted process of the formation of two new σ-bonds in the transition state .


Molecular Structure Analysis

The positions of the isocyanate groups influence their reactivity. In 4,4′-MDI, the two isocyanate groups are equivalent but in 2,4′-MDI the two groups display highly differing reactivities .


Chemical Reactions Analysis

The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . Therefore, the second part of this overview summarizes the most relevant diisocyanate reactions and provides some insight into their toxicological implications .


Physical And Chemical Properties Analysis

MDI is a white or pale yellow solid with a density of 1.230 g/cm³ . It has a melting point of 40 °C and a boiling point of 314 °C . It reacts with water and has a vapor pressure of 0.000005 mmHg at 20 °C .

Scientific Research Applications

Occupational Health and Safety

  • Low Prevalence of Occupational Asthma : A study conducted in a urethane mold plant engineered to minimize MDI exposure found a low prevalence of occupational asthma and antibody-dependent sensitization to MDI. This was attributed to maintaining MDI levels below 0.005 ppm and continuous monitoring of these levels (Bernstein et al., 1993).

Chemical Characterization

  • Characterization of Alcohols : Diphenylmethane-4,4’-diisocyanate, a form of MDI, has been utilized in the characterization of alcohols. The preparation, purification, and analysis of urethans derived from this process have been detailed in a study, highlighting its utility in chemical analysis (Summa & Jannke, 1957).

Sensitization and Reactivity

  • Sensitization and Cross-Reactivity Patterns : MDI is known for its dermal sensitization properties. A study investigated the sensitization patterns of contact allergy to diisocyanates and corresponding amines, including diphenylmethane-4,4′-diisocyanate and its corresponding amine, diphenylmethane-4,4′-diamine (Hamada et al., 2017).

Production and Synthesis Methods

  • Clean Synthesis Methods : Advances in the synthesis of MDI, particularly focusing on clean synthesis methods by the catalytic cleavage of diphenylmethane dicarbamic acid esters, have been reviewed. This highlights the environmental considerations in MDI production (Dong & Gong-ying, 2005).

Industrial and Material Applications

  • Polyurethane Production : MDI is a significant material in manufacturing various polyurethane products. Studies have examined its role in the synthesis and properties of polyurethanes, emphasizing its versatility and importance in industrial applications (Raghu et al., 2007).

Health and Safety Considerations

  • Asthma Induction : Despite being considered safer than other isocyanates like TDI, MDI can still induce asthma in workers exposed to it. Variations in individual sensitivity to MDI have been observed, indicating the need for careful health monitoring in workplaces where MDI is used (Wang & Wang, 1983).

Safety And Hazards

MDI causes serious eye irritation, is harmful if inhaled, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, causes skin irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation .

Future Directions

As of 2022, the global diphenylmethane diisocyanate (MDI) market is valued at 27.8 billion and is estimated to rise at 5% CAGR over the next ten years .

properties

IUPAC Name

1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABEENURMZTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883107
Record name 2,2'-Methylenedi(phenyl isocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-methylenebis[2-isocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diphenylmethane-2,2'-diisocyanate

CAS RN

2536-05-2
Record name 2,2′-MDI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2536-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylmethane-2,2'-diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-methylenebis[2-isocyanato-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Methylenedi(phenyl isocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenediphenyl diisocyanate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLMETHANE-2,2'-DIISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Chen, S Diebels - Archive of Applied Mechanics, 2015 - Springer
In the present study, nanoindentation and macroindentation tests are performed on a soft polymer: polyurethane (PU). Strong viscoelasticity is represented by the force-displacement …
Number of citations: 9 link.springer.com
YC Tu - 2008 - mospace.umsystem.edu
Polyurethane foams and molded plastic films were prepared by reacting isocyanates with polyols containing 50% of vegetable oil-based polyols and 50% of petroleum-based polyols. …
Number of citations: 26 mospace.umsystem.edu
J Kúdelčík, Š Hardoň, P Trnka, O Michal, J Hornak - Polymers, 2021 - mdpi.com
The influence of different concentrations (0.5, 1.0, and 2.0 wt.%) of Zinc Oxide (ZnO) filler on the dielectric properties of the cold-curing polyurethane (PU) resin is presented in this study. …
Number of citations: 23 www.mdpi.com
T Hagen - 2014 - nmbu.brage.unit.no
A great appreciation is rightfully directed to the Norwegian Defense Research Establishment, for possessing an engaging environment and competence in nearly all possible fields. A …
Number of citations: 10 nmbu.brage.unit.no
J Kúdelcík - Trnka, P - academia.edu
The influence of different concentrations (0.5, 1.0, and 2.0 wt.%) of Zinc Oxide (ZnO) filler on the dielectric properties of the cold-curing polyurethane (PU) resin is presented in this study. …
Number of citations: 2 www.academia.edu
KT Rim, CH Lim, BJ Ahn - … of Korean Society of Occupational and …, 2015 - koreascience.kr
Objectives: There is a requirement to select target materials for mutagenicity (Genotoxicity) testing, so we determined to set the test priorities of them by searching the related database. …
Number of citations: 4 koreascience.kr
H Knoppel, M De Bortoli - 1989 - aivc.org
Complaints and concern about bad indoor air quality are increasing worldwide. Symptoms such as irritation of the mucous membranes, headaches, nausea, fatigue, and general …
Number of citations: 8 www.aivc.org
J Skowroń - Podstawy i Metody Oceny Środowiska Pracy, 2009 - yadda.icm.edu.pl
Sprawozdanie z działalności Międzyresortowej Komisji ds. Najwyższych Dopuszczalnych Stężeń i Natężeń Czynników Szkodl Page 1 203 Podstawy i Metody Oceny Środowiska Pracy …
Number of citations: 8 yadda.icm.edu.pl
KT Rim, CH Lim, BJ Ahn - Journal of Korean Society of Occupational …, 2015 - jksoeh.org
Conclusions: We presented target materials for mutagenicity testing with specific GLP tests consisting of reverse mutation (Ames), chromosomal aberration and micronucleus test. …
Number of citations: 7 www.jksoeh.org

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